molecular formula C9H9FO2 B8506577 5-Fluoro-2-methoxy-3-methylbenzaldehyde

5-Fluoro-2-methoxy-3-methylbenzaldehyde

Cat. No.: B8506577
M. Wt: 168.16 g/mol
InChI Key: WHEQZZJCQKAWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-methoxy-3-methylbenzaldehyde is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

5-fluoro-2-methoxy-3-methylbenzaldehyde

InChI

InChI=1S/C9H9FO2/c1-6-3-8(10)4-7(5-11)9(6)12-2/h3-5H,1-2H3

InChI Key

WHEQZZJCQKAWEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)C=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Fluoro-2-hydroxy-3-methylbenzaldehyde (1.24 g, 8.01 mmol) was dissolved in N,N-dimethylformamide (20 mL) and to the solution was added methyl iodide (0.8 mL, 12.71 mmol) and potassium carbonate (3.1 g, 22.52 mmol). The mixture was stirred at 100° C. for one hour, cooled to room temperature and then diluted with water (40 mL). After extraction twice with ethyl acetate (40 mL) the combined organic layer was washed with brine and then dried over Na2SO4. The solvent was removed and the solid residue was treated with methanol. After filtration and drying desired compound was obtained 1.2 g (99%). 1H NMR (400 MHz, CDCl3): δ10.12 (s, 1H), 7.23 (dd, 1H), 6.85 (dd, 1H), 3.75 (s, 3H), 2.32 (s, 3H).
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

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